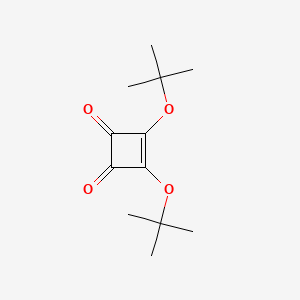

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione

Description

Properties

IUPAC Name |

3,4-bis[(2-methylpropan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBOYCVDBGFJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C(=O)C1=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70521898 | |

| Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66478-66-8 | |

| Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione synthesis protocol

An In-depth Technical Guide to the Synthesis of 3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. We will delve into the underlying chemical principles, provide a field-proven experimental protocol, and offer insights grounded in practical laboratory experience.

Introduction: The Significance of Di-tert-butyl Squarate

This compound, commonly known as di-tert-butyl squarate, is a derivative of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)[1]. The core squaric acid motif is a unique and versatile scaffold in medicinal chemistry, often employed as a bioisosteric replacement for carboxylic acids and amides[2][3]. Its derivatives are integral to the development of novel therapeutics, including antiviral, antibacterial, and cytotoxic agents. The tert-butyl ester, in particular, serves as a valuable building block, leveraging the steric bulk of the tert-butoxy groups to direct reactions and enhance the stability of the core structure[4]. This guide focuses on a robust and scalable synthesis route, moving beyond theoretical descriptions to provide actionable protocols for the research scientist.

Mechanistic Rationale: The Esterification of Squaric Acid

The synthesis of dialkyl squarates is fundamentally an esterification of squaric acid. However, the direct esterification with sterically hindered alcohols like tert-butanol is inefficient due to unfavorable reaction kinetics. A superior and widely adopted method involves the use of an orthoformate, such as trimethyl or triethyl orthoformate, which acts as a powerful dehydrating agent[5][6][7].

Visualizing the Chemical Transformation

Caption: Reaction scheme for the synthesis of di-tert-butyl squarate.

Detailed Experimental Protocol

This protocol is adapted from established general procedures for the synthesis of dialkyl squarates[5][6][7].

Safety Precautions:

-

Conduct all operations within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Squaric acid and its derivatives can be skin and eye irritants[8]. Avoid inhalation of dust and direct contact.

-

Methanol and other solvents are flammable. Ensure no open flames or spark sources are present.

Materials & Equipment:

-

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)

-

tert-Butanol, anhydrous

-

Trimethyl orthoformate

-

Methylene chloride (DCM), HPLC grade

-

Hexanes/Ethyl Acetate for chromatography

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Rotary evaporator

-

Glassware for flash column chromatography

-

Silica gel (230-400 mesh)

Step-by-Step Procedure

-

Reaction Setup: In a 500-mL round-bottom flask, combine squaric acid (10.0 g, 87.7 mmol), anhydrous tert-butanol (150 mL), and trimethyl orthoformate (20.0 mL, 183 mmol). Add a magnetic stir bar.

-

Reflux: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to a gentle reflux (approx. 85-90°C) with continuous stirring. The initial slurry will gradually dissolve as the reaction progresses.

-

Reaction Monitoring: Allow the reaction to reflux for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 2:1 hexanes:ethyl acetate eluent system. The product, di-tert-butyl squarate, will have a higher Rf value than the highly polar squaric acid starting material.

-

Work-up: After 24 hours, remove the heating mantle and allow the solution to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and volatile byproducts. This will yield a crude solid or oil.

-

Purification: Purify the crude product via flash column chromatography.

-

Prepare a column with silica gel in a 4:1 hexanes:ethyl acetate mixture.

-

Dissolve the crude residue in a minimal amount of methylene chloride and load it onto the column.

-

Elute the column with a 4:1 hexanes:ethyl acetate mixture, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

-

Final Product Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator. Place the resulting product under high vacuum for several hours to remove any residual solvent. This should yield this compound as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for this synthesis protocol.

| Parameter | Value | Notes |

| Reactants | ||

| Squaric Acid | 10.0 g (87.7 mmol) | Limiting Reagent |

| tert-Butanol | 150 mL | Serves as both reagent and solvent |

| Trimethyl Orthoformate | 20.0 mL (183 mmol) | ~2.1 equivalents; dehydrating agent |

| Reaction Conditions | ||

| Temperature | ~85-90°C (Reflux) | |

| Time | 24 hours | |

| Purification | ||

| Method | Flash Chromatography | Silica Gel |

| Eluent | 4:1 Hexanes:Ethyl Acetate | |

| Product | ||

| Compound Name | This compound | |

| Molecular Formula | C₁₂H₁₈O₄[4] | |

| Molecular Weight | 226.27 g/mol [4] | |

| Expected Yield | 75-85% | Based on similar preparations[5] |

| Appearance | White to off-white solid |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Caption: Step-by-step workflow for the synthesis of di-tert-butyl squarate.

Conclusion

The synthesis of this compound via orthoformate-mediated esterification of squaric acid is an efficient, reliable, and scalable method. This protocol provides researchers with a clear and validated pathway to access this important synthetic intermediate. By understanding the mechanistic principles behind each step, scientists can troubleshoot and adapt this procedure for their specific research needs, paving the way for further discoveries in drug development and materials science.

References

- 1. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]

- 2. azom.com [azom.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3,4-Di-n-butoxy-3-cyclobutene-1,2-dione, 97% | Fisher Scientific [fishersci.ca]

A Technical Guide to 3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione: A Sterically Hindered Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Unique Squarate Ester

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione, also known as di-tert-butyl squarate, is a unique member of the squaric acid ester family, distinguished by its bulky tert-butoxy groups. This structural feature imparts distinct reactivity and properties compared to its less sterically hindered counterparts, making it a subject of interest for specialized applications in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, properties, and potential applications, offering a technical resource for researchers navigating the use of this specialized reagent.

CAS Number: 66478-66-8

Chemical Structure:

Physicochemical Properties: A Comparative Overview

The defining characteristic of this compound is the steric hindrance imposed by the two tert-butyl groups. This significantly influences its physical and chemical properties when compared to less bulky dialkyl squarates.

| Property | This compound | 3,4-Dibutoxy-3-cyclobutene-1,2-dione (n-butyl) | 3,4-Diethoxy-3-cyclobutene-1,2-dione (ethyl) |

| CAS Number | 66478-66-8 | 2892-62-8 | 5231-87-8 |

| Molecular Formula | C₁₂H₁₈O₄ | C₁₂H₁₈O₄ | C₈H₁₀O₄ |

| Molecular Weight | 226.27 g/mol | 226.27 g/mol | 170.16 g/mol |

| Boiling Point | 331 °C at 760 mmHg[1] | 139 °C at 0.5 mmHg | 95 °C at 0.1 mmHg |

| Density | 1.08 g/cm³[1] | 1.047 g/mL at 25 °C | 1.15 g/mL at 25 °C |

| Refractive Index | 1.475[1] | 1.494 at 20 °C | 1.509 at 20 °C |

Synthesis and Mechanistic Considerations: Taming Steric Hindrance

The synthesis of dialkyl squarates typically proceeds via the esterification of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione). However, the significant steric bulk of tert-butanol presents a challenge for direct esterification.

Synthetic Pathway Overview

The established method for synthesizing symmetrical dialkyl squarates involves the reaction of squaric acid with an alcohol in the presence of a trialkyl orthoformate, which acts as a dehydrating agent to drive the reaction to completion. For the synthesis of the di-tert-butyl ester, a modified approach is necessary due to the low reactivity of tert-butanol and the unavailability of tri-tert-butyl orthoformate.

References

The Mechanism of Squaric Acid Esterification: An In-depth Technical Guide

Introduction: The Unique Chemistry of Squaric Acid

Squaric acid, 3,4-dihydroxycyclobut-3-ene-1,2-dione, is a unique and versatile building block in organic synthesis, holding significant interest for researchers, particularly in the fields of medicinal chemistry and drug development.[1][2] Its rigid, planar four-membered ring structure and its distinct electronic properties, arising from its ability to form a resonance-stabilized dianion, set it apart from typical carboxylic acids.[3] Squaric acid and its derivatives, such as esters and amides, serve as valuable scaffolds and bioisosteric replacements for common functional groups, leading to the development of novel therapeutic agents.[2][4] This guide provides a comprehensive exploration of the core mechanisms governing the esterification of squaric acid, offering field-proven insights for professionals in drug discovery and chemical research.

I. Synthesis of Symmetrical Dialkyl Squarates: The Orthoformate-Mediated Approach

The most efficient and widely adopted method for preparing symmetrical dialkyl squarates is the reaction of squaric acid with an alcohol in the presence of a trialkyl orthoformate.[5] This method is favored for its high yields, operational simplicity, and scalability.[5]

The Core Mechanism: Dehydration-Driven Esterification

The fundamental principle behind this reaction is the removal of water, which drives the esterification equilibrium towards the product side. The trialkyl orthoformate serves as a highly effective dehydrating agent.[5] The overall reaction is as follows:

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Assessing Squarates as Amine-Reactive Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 4. Be squared: expanding the horizon of squaric acid-mediated conjugations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]

A Technical Guide to the Solubility of 3,4-di(tert-butoxy)-3-cyclobutene-1,2-dione for Researchers and Drug Development Professionals

Introduction: The Significance of 3,4-di(tert-butoxy)-3-cyclobutene-1,2-dione in Modern Chemistry

This compound, often referred to as di-tert-butyl squarate, is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and materials science.[1][2] Its unique strained four-membered ring structure and reactive carbonyl groups make it a desirable precursor for a variety of complex molecular architectures.[1] A thorough understanding of its solubility in common organic solvents is paramount for its effective utilization in synthetic protocols, purification strategies, and formulation development. This guide provides an in-depth analysis of the solubility characteristics of di-tert-butyl squarate, grounded in theoretical principles and practical experimental methodology.

Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] The key factors influencing the solubility of this compound are its molecular polarity, the potential for hydrogen bonding, and the nature of the solvent.

Molecular Structure and Polarity:

This compound possesses a symmetrical structure with a central, polar cyclobutene-1,2-dione core. The two carbonyl groups (C=O) create a significant dipole moment. However, the presence of two bulky, nonpolar tert-butyl groups at either end of the molecule introduces considerable steric hindrance and nonpolar character. This dual nature—a polar core shielded by nonpolar groups—results in a molecule with moderate overall polarity.

Hydrogen Bonding Capacity:

The molecule itself lacks hydrogen bond donors (like O-H or N-H bonds). However, the oxygen atoms of the carbonyl and ether functionalities can act as hydrogen bond acceptors.[5] This allows for potential interactions with protic solvents (e.g., alcohols) that can donate hydrogen bonds.

Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Very Soluble | These solvents are of moderate polarity and can effectively solvate the polar core of the molecule without being hindered by the nonpolar side chains. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | The ether functionality in these solvents can interact favorably with the ether linkages in di-tert-butyl squarate. THF is generally a better solvent due to its higher polarity. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate's polarity is well-suited to dissolve moderately polar compounds. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can interact with the carbonyl groups of the solute. |

| Aromatic Hydrocarbons | Toluene | Moderately Soluble | The nonpolar nature of toluene will interact favorably with the tert-butyl groups, but less so with the polar core, leading to moderate solubility. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Moderately to Sparingly Soluble | While polar, the strong dipole-dipole interactions within these solvents may not be sufficiently overcome by interactions with the moderately polar solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble | The ability of alcohols to form strong hydrogen bond networks with themselves may limit their capacity to dissolve a molecule that can only act as a hydrogen bond acceptor. Solubility is expected to decrease with increasing alcohol chain length. |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant polarity of the cyclobutene-1,2-dione core will limit solubility in highly nonpolar solvents. |

| Water | Insoluble | The large nonpolar tert-butyl groups and the lack of strong hydrogen bond donating capabilities make the molecule hydrophobic and thus insoluble in water.[6] |

Disclaimer: The solubility data presented in this table are predictive and based on chemical principles and analogy to similar compounds. For precise applications, experimental determination is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for the experimental determination of the solubility of this compound in an organic solvent of interest.[9][10]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibrate the vials in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation is reached.

-

-

Sample Collection:

-

Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial.

-

-

Gravimetric Analysis:

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in mg/mL.

-

-

Instrumental Analysis (for higher accuracy):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards.

-

Dilute the filtered supernatant with a known volume of solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Experimental Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.ws [chem.ws]

- 5. Dibutyl squarate | C12H18O4 | CID 65108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Di-n-butoxy-3-cyclobutene-1,2-dione, 97% | Fisher Scientific [fishersci.ca]

- 7. EP0842919A1 - Process for the preparation of 3,4-dihydroxy-3-cyclobutene-1,2-dione - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of Di-tert-butyl Squarate

This guide provides a comprehensive overview of the spectroscopic data for di-tert-butyl squarate, a significant intermediate in organic synthesis. Researchers, scientists, and professionals in drug development will find this document a valuable resource for the identification, characterization, and application of this compound. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of di-tert-butyl squarate, offering detailed analysis and interpretation to support experimental work.

Introduction

Di-tert-butyl squarate, systematically named 3,4-di-tert-butoxycyclobut-3-ene-1,2-dione, is a dialkyl ester of squaric acid. The sterically bulky tert-butyl groups significantly influence its reactivity and physical properties compared to other dialkyl squarates. This unique structural feature makes it a valuable building block in the synthesis of complex molecules, including dyes, polymers, and pharmaceutical agents. An accurate understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring reactions in which it participates.

Molecular Structure

The structure of di-tert-butyl squarate is characterized by a four-membered carbon ring with two adjacent carbonyl groups and two enol ether functionalities bearing tert-butyl groups.

Caption: Molecular Structure of Di-tert-butyl Squarate.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS data for di-tert-butyl squarate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For di-tert-butyl squarate, both ¹H and ¹³C NMR provide characteristic signals that confirm the presence of the tert-butyl groups and the squarate core.

¹H NMR (Proton NMR)

The proton NMR spectrum of di-tert-butyl squarate is expected to be simple due to the high symmetry of the molecule. A single prominent signal will be observed for the protons of the two equivalent tert-butyl groups.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides more detailed structural information, with distinct signals for the carbonyl carbons, the olefinic carbons of the squarate ring, and the carbons of the tert-butyl groups.

| Technique | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | ~1.5 | -C(CH ₃)₃ |

| ¹³C NMR | ~190 | C =O |

| ~180 | C -O | |

| ~85 | -O-C (CH₃)₃ | |

| ~28 | -C(C H₃)₃ | |

| Note: The chemical shifts are approximate and can vary depending on the solvent and the spectrometer frequency. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of di-tert-butyl squarate is dominated by strong absorption bands corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations within the squarate ring, as well as C-O stretching of the enol ether.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | Asymmetric C=O stretch |

| ~1750 | Strong | Symmetric C=O stretch |

| ~1640 | Medium | C=C stretch |

| ~1150 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For di-tert-butyl squarate, the molecular ion peak [M]⁺ would be expected, along with characteristic fragment ions resulting from the loss of tert-butyl groups or other neutral fragments.

| m/z | Relative Intensity | Assignment |

| 226 | Moderate | [M]⁺ (Molecular Ion) |

| 170 | Strong | [M - C₄H₈]⁺ |

| 114 | Strong | [M - 2(C₄H₈)]⁺ |

| 57 | Very Strong | [C₄H₉]⁺ |

Experimental Protocols

Synthesis of Di-tert-butyl Squarate

A common method for the synthesis of dialkyl squarates involves the reaction of squaric acid with the corresponding alcohol in the presence of a dehydrating agent. For di-tert-butyl squarate, a modified procedure is often employed due to the steric hindrance of the tert-butyl group.

Step-by-step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend squaric acid in an excess of tert-butanol.

-

Addition of Reagents: Add a suitable water scavenger, such as triethyl orthoformate, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for an extended period (typically 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, allow the mixture to cool to room temperature. Remove the excess tert-butanol and other volatile components under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure di-tert-butyl squarate.

Caption: A generalized workflow for the synthesis of di-tert-butyl squarate.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of purified di-tert-butyl squarate in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion or gas chromatography) and ionize using Electron Ionization (EI).

-

Data Acquisition: Obtain the mass spectrum by scanning a range of mass-to-charge (m/z) ratios.

Conclusion

The spectroscopic data presented in this guide provide a definitive fingerprint for the identification and characterization of di-tert-butyl squarate. The characteristic signals in the NMR, IR, and MS spectra, arising from the unique combination of the squarate core and the bulky tert-butyl groups, are invaluable for chemists working with this versatile synthetic intermediate. The provided experimental protocols offer a solid foundation for the synthesis and analysis of this compound in a research and development setting.

Reactivity of 3,4-di(tert-butoxy)-3-cyclobutene-1,2-dione with nucleophiles

An In-depth Technical Guide to the Reactivity of 3,4-di(tert-butoxy)-3-cyclobutene-1,2-dione with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the reactivity of this compound, a sterically hindered dialkyl squarate, toward various nucleophiles. Squaric acid derivatives are pivotal scaffolds in medicinal chemistry and materials science, valued for their unique electronic and structural properties.[1][2] Understanding the interplay between the electrophilic cyclobutenedione core and the bulky tert-butoxy substituents is critical for designing and executing successful synthetic strategies. This document delves into the mechanistic underpinnings of key transformations, including nucleophilic acyl substitution and ring-opening reactions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Unique Profile of Di-tert-butyl Squarate

3,4-Di-tert-butoxy-3-cyclobutene-1,2-dione, commonly known as di-tert-butyl squarate, is a derivative of squaric acid, a unique oxocarbon acid possessing a planar, four-membered ring.[3] The electronic structure of the cyclobutenedione moiety can be depicted by a principal resonance structure representing a 2π-aromatic carbocyclic system, which contributes to its stability and defines its reactivity. The two carbonyl carbons serve as primary electrophilic sites for nucleophilic attack.

However, the defining feature of this specific squarate is the presence of two bulky tert-butoxy groups. These groups exert significant steric hindrance, which fundamentally differentiates its reactivity from less hindered analogues like dimethyl or diethyl squarate.[4] This steric impediment can impede the approach of nucleophiles, often leading to slower reaction rates, requiring more forcing conditions, or in some cases, favoring alternative reaction pathways.[4] This guide will explore these nuances, providing a predictive framework for its synthetic applications.

Caption: Structure of this compound.

Reactions with Amine Nucleophiles: Sequential Acyl Substitution

The reaction of dialkyl squarates with primary and secondary amines is a cornerstone transformation, providing access to squaramides and unsymmetrical squaramate esters.[4] The reaction proceeds through a sequential conjugate addition-elimination mechanism.

Mechanistic Insights

The process involves two distinct steps:

-

First Substitution: An amine nucleophile attacks one of the electrophilic carbonyl carbons. This is followed by the elimination of a tert-butoxy group to form a mono-substituted squaramate ester.

-

Second Substitution: A second amine molecule (which can be the same or different) attacks the remaining carbonyl carbon of the squaramate ester intermediate to yield the final squaramide.

A critical aspect of this sequence is the deactivation of the ring after the first substitution. The nitrogen atom of the newly formed amide donates electron density into the ring system, reducing the electrophilicity of the second reaction site.[5] This makes the squaramate ester intermediate significantly less reactive than the starting di-tert-butyl squarate.[5][6] This differential reactivity is synthetically valuable, as it allows for the isolation of the mono-substituted product, enabling the synthesis of unsymmetrical squaramides by introducing a different amine in the second step.[1][7]

However, due to the steric bulk of the tert-butyl groups, both the first and second substitution steps are slower compared to reactions with dimethyl or diethyl squarate.[4] Consequently, elevated temperatures may be necessary to drive the reaction to completion, particularly for the formation of the disubstituted product.[6]

Caption: Sequential substitution of di-tert-butyl squarate with amines.

Experimental Protocol: Synthesis of a Mono-Substituted Squaramate Ester

This protocol describes a representative procedure for the synthesis of a mono-amide, mono-ester derivative.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the mono-substituted product. The reduced reactivity of the intermediate typically allows for a clean reaction with minimal formation of the disubstituted byproduct under controlled conditions.

Materials:

| Reagent | Amount (1.0 mmol scale) | Moles (mmol) | Notes |

| 3,4-di-tert-butoxy-3-cyclobutene-1,2-dione | 226.3 mg | 1.0 | Starting electrophile |

| Primary/Secondary Amine (e.g., Benzylamine) | 1.0 - 1.1 eq. | 1.0 - 1.1 | Nucleophile |

| Anhydrous Ethanol (or other suitable solvent) | 5 - 10 mL | - | Reaction solvent; must be anhydrous |

Procedure:

-

Dissolve 3,4-di-tert-butoxy-3-cyclobutene-1,2-dione (1.0 mmol) in anhydrous ethanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add the amine (1.0 eq.) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction may be slow; gentle heating (e.g., 40-50 °C) can be applied to increase the rate if necessary.

-

Once the starting material is consumed (typically 4-24 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific amine used but is typically a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified squaramate ester. Characterize by ¹H NMR, ¹³C NMR, and MS.

Reactions with Thiol Nucleophiles

While squarates are known to react preferentially with amines over thiols, reactions with sulfur nucleophiles are indeed possible and synthetically relevant.[5][6] Thiols are generally less basic but can be potent nucleophiles, especially in their deprotonated thiolate form.[8][9]

The reaction mechanism is analogous to that with amines: a nucleophilic addition of the thiol(ate) to a carbonyl carbon, followed by the elimination of a tert-butoxide leaving group. The resulting thioester-ester intermediate is, like its amide counterpart, less reactive towards a second substitution.

Causality in Experimental Choice: To facilitate the reaction, it is often advantageous to convert the thiol to its more nucleophilic thiolate form by using a non-nucleophilic base (e.g., sodium hydride or DBU). This increases the rate of the initial nucleophilic attack, which can be particularly beneficial when using the sterically hindered di-tert-butyl squarate.

A Mechanistic Dichotomy: Carbonyl Addition vs. Ring-Opening

The reaction of squarates with strong carbon-based nucleophiles, such as organolithium or Grignard reagents, can lead to different outcomes depending on the nucleophile's nature.[4][10] While many organolithiums perform a standard 1,2-addition to a carbonyl group, a fascinating dichotomy exists with lithium amides, which can induce a novel ring-opening reaction.[10][11]

Ring-Opening with Lithium Amides

Instead of the expected substitution product, the reaction of dialkyl squarates with lithium amides can lead to the cleavage of the C3-C4 bond of the cyclobutene ring.[10] This unprecedented mode of ring scission provides access to highly functionalized acyclic structures like 2-oxobut-3-enamides.[10]

Mechanism:

-

The lithium amide adds to a carbonyl group, forming a lithium alkoxide intermediate.

-

Instead of eliminating an alkoxy group, a facile O- to C-lithium transfer occurs.

-

This transfer is driven by the relief of ring strain and the formation of a stable amide that coordinates to the resulting vinyllithium species.[10]

-

Quenching this vinyllithium intermediate with an electrophile (like water or an aldehyde) yields the final product.

This pathway highlights that the cyclobutenedione ring is not inert and can participate in rearrangements that dramatically alter the molecular scaffold. For drug development professionals, this opens up avenues to novel chemical matter from a common starting material.

Caption: Proposed mechanism for ring-opening with lithium amides.

Experimental Protocol: Lithium Amide-Induced Ring-Opening

This protocol is adapted from procedures reported for less hindered squarates and should be performed under strictly anhydrous and inert conditions.[10]

Self-Validation: This is a sensitive reaction. The formation of the vinyllithium intermediate can be inferred by quenching aliquots of the reaction with D₂O and observing deuterium incorporation by MS and NMR. The final product structure must be rigorously confirmed by 2D NMR techniques (COSY, HMBC) to verify the acyclic structure.

Materials:

| Reagent | Amount (1.0 mmol scale) | Moles (mmol) | Notes |

| Di-tert-butyl Squarate | 226.3 mg | 1.0 | Substrate |

| Diisopropylamine | 1.1 eq. | 1.1 | Amine precursor |

| n-Butyllithium (e.g., 1.6 M in hexanes) | 1.1 eq. | 1.1 | For generating LDA in situ |

| Anhydrous Tetrahydrofuran (THF) | 10 mL | - | Anhydrous solvent, freshly distilled or from a still |

| Saturated aq. NH₄Cl solution | ~5 mL | - | For quenching the reaction |

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, add anhydrous THF (5 mL) and diisopropylamine (1.1 mmol).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

In a separate flame-dried flask, dissolve di-tert-butyl squarate (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the squarate solution to -78 °C.

-

Transfer the freshly prepared LDA solution to the squarate solution via cannula while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography to isolate the 2-oxobut-3-enamide product.

Summary and Outlook

The reactivity of 3,4-di-tert-butoxy-3-cyclobutene-1,2-dione is a study in the balance between the inherent electrophilicity of the squarate core and the significant steric shielding imparted by the tert-butyl groups.

| Nucleophile Class | Primary Reaction Pathway | Key Considerations | Expected Outcome |

| Amines | Sequential Nucleophilic Acyl Substitution | Steric hindrance slows reaction. Intermediate is deactivated, allowing for controlled synthesis. | Mono- or di-substituted squaramides. |

| Thiols/Thiolates | Nucleophilic Acyl Substitution | Thiolates are much more reactive than neutral thiols. Reaction is generally slower than with amines. | Thioester-squarate derivatives. |

| Organolithiums (Alkyl/Aryl) | 1,2-Carbonyl Addition | Steric hindrance from both nucleophile and substrate is a major factor. | Tertiary alcohol adducts. |

| Lithium Amides | Ring-Opening | Relief of ring strain is a key driving force. A distinct pathway from other nucleophiles. | Acyclic 2-oxobut-3-enamides. |

For synthetic chemists, di-tert-butyl squarate is a challenging yet rewarding substrate. Its attenuated reactivity allows for selective mono-functionalization that can be difficult with more reactive squarates.[1][6] Furthermore, the discovery of divergent pathways like the lithium amide-induced ring-opening transforms this simple building block into a source of complex and novel molecular architectures.[10] Future research will likely focus on leveraging this unique reactivity profile in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Squaric Acid [drugfuture.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Squaric esters as peptide stapling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. A new mode of cyclobutenedione ring opening for the synthesis of 2-oxobut-3-enamides and tetrasubstituted furans - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02097H [pubs.rsc.org]

- 11. The discovery and investigation of novel rearrangements of cyclobutenediones triggered by nucleophilic addition - ePrints Soton [eprints.soton.ac.uk]

The Strategic Utility of 3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione in Modern Synthesis and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Squarate Core as a Privileged Scaffold

The cyclobutenedione motif, the core of squaric acid and its derivatives, has emerged from a chemical curiosity into a highly versatile and valuable scaffold in both medicinal chemistry and materials science. Its unique electronic properties, rigid planar structure, and predictable reactivity make it a powerful building block for creating complex molecular architectures. Among its various ester derivatives, 3,4-di(tert-butoxy)-3-cyclobutene-1,2-dione stands out. The sterically demanding tert-butyl groups impart distinct characteristics that modulate its reactivity, solubility, and stability, offering both unique opportunities and specific challenges in synthetic design. This guide provides an in-depth analysis of the commercial availability, chemical properties, synthesis, and strategic applications of this specialized reagent, with a comparative perspective against its more common dialkyl analogues.

Section 1: Commercial Availability and Sourcing

While the diethyl and di-n-butyl esters of squaric acid are widely available from major chemical suppliers, this compound is a more specialized, research-grade chemical. Its availability is more limited, but it can be sourced from several fine chemical producers that focus on novel building blocks for research and development.

| Compound | CAS Number | Representative Suppliers | Typical Purity |

| This compound | 66478-66-8 | ChemScene, ChemicalBook, Advanced ChemBlocks | ≥95% |

| 3,4-Dibutoxy-3-cyclobutene-1,2-dione | 2892-62-8 | Sigma-Aldrich, Thermo Fisher Scientific, TCI | ≥97% |

| 3,4-Diethoxy-3-cyclobutene-1,2-dione | 5231-87-8 | Sigma-Aldrich, Thermo Fisher Scientific, TCI | ≥98% |

Section 2: A Comparative Overview of Physicochemical Properties

The choice of the alkyl ester group has a significant impact on the physical properties of the squarate derivative, which in turn dictates solvent choice, reaction conditions, and purification strategies. The bulky tert-butyl groups in the target compound render it a solid at room temperature, in contrast to its liquid ethyl and n-butyl counterparts.

| Property | 3,4-Di(tert-butoxy)-... | 3,4-Dibutoxy-... | 3,4-Diethoxy-... |

| Molecular Formula | C₁₂H₁₈O₄ | C₁₂H₁₈O₄ | C₈H₁₀O₄ |

| Molecular Weight | 226.27 g/mol | 226.27 g/mol | 170.16 g/mol |

| Appearance | Solid | Clear colorless to yellow liquid | Transparent yellow to light brown liquid[1] |

| Boiling Point | 331 °C at 760 mmHg | 139 °C at 0.5 mmHg[2] | 95 °C at 0.1 mmHg[1] |

| Density | 1.08 g/cm³ | ~1.05 g/mL at 25 °C[2][3] | ~1.15 g/mL at 25 °C[1] |

| Solubility | Soluble in many organic solvents. | Insoluble in water[4]. | Soluble in organic solvents like ethanol and ether; limited solubility in water.[5] |

| Storage | Store at 2-8°C, sealed in dry conditions. | Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[4] | Store at 2-8°C.[1] |

The increased steric hindrance of the tert-butoxy groups is a key differentiator. It can sterically shield the electrophilic carbons of the cyclobutene ring, leading to slower reaction rates with nucleophiles compared to the less hindered diethyl or di-n-butyl squarates.[6] This attenuated reactivity can be strategically exploited to achieve selective mono-substitution or to prevent unwanted side reactions.

Section 3: Synthesis of Dialkyl Squarates

General Synthetic Strategy: The Orthoformate Method

A highly efficient and general method for the preparation of symmetrical dialkyl squarates involves the reaction of squaric acid with an alcohol in the presence of a trialkyl orthoformate.[7][8] The orthoformate serves as a dehydrating agent, effectively driving the esterification equilibrium toward the product. This method is lauded for its high yields (typically 77-97%), operational simplicity, and scalability.[7][8]

Caption: General synthesis of symmetrical dialkyl squarates.

Specific Protocol for this compound

The synthesis of the di-tert-butyl ester requires a modification of the general orthoformate method due to the steric bulk of the tert-butanol and the limited availability of tri-tert-butyl orthoformate. The following protocol is adapted from established literature procedures.[7]

Materials:

-

Squaric acid (1.0 eq)

-

tert-Butanol (as solvent)

-

Trimethyl orthoformate (2.0-2.2 eq)

-

Anhydrous reaction vessel with reflux condenser and nitrogen inlet

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend squaric acid in an excess of tert-butanol.

-

Reagent Addition: Add trimethyl orthoformate to the suspension at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux. The use of trimethyl orthoformate with tert-butanol leads to a competing reaction, forming some dimethyl squarate alongside the desired di-tert-butyl squarate.[7]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the squaric acid is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent and other volatile components under reduced pressure.

-

Purification: The resulting residue, a mixture of di-tert-butyl and dimethyl squarates, must be purified. Column chromatography on silica gel is an effective method for separating the two esters to yield the pure this compound.

Section 4: Applications in Drug Discovery and Development

The squaric acid core is a remarkable pharmacophore, primarily because it can act as a bioisosteric mimic of phosphate, carboxylate, and urea/guanidine functionalities.[9][10] This allows it to engage in similar hydrogen-bonding interactions with biological targets.

Bioisosterism: A Phosphate and Carboxylate Mimic

Many critical signaling pathways are regulated by protein kinases and phosphatases, which control the phosphorylation state of proteins. The dianion of squaric acid shares geometric and electronic similarities with the phosphate group, making squarate derivatives potent inhibitors of enzymes like protein tyrosine phosphatases (PTPs).[7] For example, PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. Squarate-based inhibitors can bind to the PTP1B active site, mimicking the substrate and blocking its function.[7]

Caption: Squarate core as a phosphate mimic in enzyme inhibition.

Scaffold for Novel Therapeutics

The cyclobutenedione ring serves as an excellent scaffold for building diverse chemical libraries. Its predictable, stepwise reaction with nucleophiles allows for the synthesis of both symmetrical and unsymmetrical derivatives.[1][9] This has been exploited in the development of novel antagonists for chemokine receptors, such as CXCR2, which are implicated in inflammatory diseases. A series of 3,4-diaminocyclobut-3-ene-1,2-diones showed potent inhibition of the CXCR2 receptor. The rigid squarate core helps to orient the pharmacophoric groups in a defined conformation for optimal binding.

Section 5: Applications in Materials Science

Dialkyl squarates are key precursors in the synthesis of squaraine dyes.[4] These dyes are characterized by their sharp and intense absorption bands in the visible and near-infrared (NIR) regions, making them valuable for applications in photodynamic therapy, organic photovoltaics, and as fluorescent probes. The synthesis involves the condensation of a dialkyl squarate with two equivalents of an electron-rich nucleophile, typically an N-alkylaniline or an activated heterocyclic compound. The steric bulk of the tert-butoxy groups in this compound would be expected to influence the kinetics and yield of squaraine dye formation, potentially favoring mono-arylation over the diarylation required for the final dye.

Conclusion

This compound is a valuable, albeit specialized, reagent for organic synthesis. Its defining feature—the sterically bulky tert-butoxy groups—provides a unique handle for modulating reactivity and physical properties compared to its more common analogues. While its commercial availability is more limited, established synthetic protocols make it accessible for laboratory-scale use. Its primary strategic value lies in its role as a scaffold in medicinal chemistry, where the squarate core acts as a proven bioisostere for critical functional groups, enabling the design of novel enzyme inhibitors and receptor modulators. As the demand for structurally diverse and three-dimensional scaffolds in drug discovery continues to grow, the strategic application of specialized reagents like di-tert-butyl squarate will undoubtedly play an increasingly important role.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CA2302381A1 - Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione - Google Patents [patents.google.com]

- 4. EP0842919A1 - Process for the preparation of 3,4-dihydroxy-3-cyclobutene-1,2-dione - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]

- 9. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.vu.nl [research.vu.nl]

Methodological & Application

Application Notes and Protocols for the Synthesis of Squaraine Dyes Using 3,4-di(tert-butoxy)-3-cyclobutene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Allure of Squaraine Dyes and the Advantage of the Di-tert-butyl Squarate Precursor

Squaraine (SQ) dyes represent a unique class of organic molecules characterized by a central, electron-deficient four-membered ring derived from squaric acid.[1] This core structure, flanked by electron-donating aromatic or heteroaromatic moieties, gives rise to a donor-acceptor-donor (D-A-D) architecture with a resonance-stabilized zwitterionic form.[2][3] This electronic arrangement is the foundation of their remarkable photophysical properties, including intense and narrow absorption and emission bands typically in the red to near-infrared (NIR) region of the electromagnetic spectrum, high molar extinction coefficients, and often-excellent photostability.[2][3] These attributes have positioned squaraine dyes as invaluable tools in a multitude of advanced applications, from organic electronics to, most notably for this audience, biomedical imaging and photodynamic therapy.[2][4]

The synthesis of squaraine dyes is conceptually straightforward, typically involving the condensation of an activated squaric acid derivative with two equivalents of an electron-rich nucleophile.[5] For the synthesis of unsymmetrical squaraines, which offer finer control over the dye's properties, a stepwise approach is necessary. This is where the choice of the squaric acid precursor becomes critical. This guide focuses on the use of 3,4-di(tert-butoxy)-3-cyclobutene-1,2-dione (di-tert-butyl squarate) as a strategic starting material. The bulky tert-butoxy groups offer a distinct advantage over smaller alkoxy groups like methoxy or ethoxy. They can modulate the reactivity of the squarate core, potentially allowing for more controlled stepwise reactions and minimizing the formation of undesired symmetrical byproducts. Furthermore, the tert-butyl groups can enhance the solubility of intermediates in organic solvents, facilitating purification.

This document provides a comprehensive guide to the synthesis of unsymmetrical squaraine dyes using this compound. It is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.

General Workflow for Unsymmetrical Squaraine Dye Synthesis

The synthesis of an unsymmetrical squaraine dye from this compound is a two-step, one-pot process. The first step involves the formation of a semi-squaraine intermediate through the reaction of the di-tert-butyl squarate with one equivalent of the first nucleophilic precursor. The second step is the in-situ reaction of this intermediate with a second, different nucleophile to yield the final unsymmetrical dye.

Caption: General workflow for the one-pot synthesis of unsymmetrical squaraine dyes.

Detailed Experimental Protocols

Materials and Reagents

-

This compound

-

N-alkylated heterocyclic salts (e.g., N-alkylated indolium, benzothiazolium, or quinolinium salts)

-

Anhydrous Ethanol

-

Triethylamine (TEA)

-

n-Butanol

-

Toluene

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Methanol (HPLC grade)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Rotary evaporator

Protocol 1: Synthesis of an Unsymmetrical Squaraine Dye

This protocol describes a general method. The specific quantities of the heterocyclic precursors should be adjusted based on their respective molecular weights.

Step 1: Formation of the Semi-Squaraine Intermediate

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) and the first N-alkylated heterocyclic salt (1.0 mmol) in anhydrous ethanol (15 mL).

-

Add triethylamine (1.2 mmol) to the solution. The triethylamine acts as a base to facilitate the nucleophilic attack of the heterocyclic salt.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the formation of the semi-squaraine intermediate by TLC. A new, often colored, spot should appear. The reaction is considered complete when the starting materials are consumed.

-

Crucially, do not attempt to isolate the intermediate. Proceed directly to the next step.

Step 2: Synthesis of the Unsymmetrical Squaraine Dye

-

To the reaction mixture containing the crude semi-squaraine intermediate, add the second, different N-alkylated heterocyclic salt (1.0 mmol).

-

Add a 1:1 mixture of n-butanol and toluene (20 mL). This solvent system is effective for azeotropically removing the tert-butanol byproduct, driving the reaction to completion.[5]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

Monitor the progress of the reaction by TLC. The disappearance of the semi-squaraine intermediate and the appearance of a new, intensely colored spot corresponding to the unsymmetrical squaraine dye indicates the reaction's progress.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

The crude product from the synthesis will likely contain unreacted starting materials and byproducts. Column chromatography is a standard and effective method for purification.[6][7]

-

Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the chromatography eluent. If the crude product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

-

Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a gradient of hexane and ethyl acetate. The polarity of the eluent should be gradually increased to separate the components. The desired squaraine dye is typically a highly colored band.

-

Fraction Collection: Collect the fractions containing the pure product, as determined by TLC analysis.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the unsymmetrical squaraine dye as a colored solid.

Characterization of the Synthesized Squaraine Dye

The identity and purity of the synthesized squaraine dye should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure of the dye.[8]

-

High-Resolution Mass Spectrometry (HR-MS): To determine the exact mass of the synthesized compound, confirming its elemental composition.[8]

-

UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε). Squaraine dyes typically exhibit a sharp, intense absorption band in the 600-800 nm range.[2]

-

Fluorescence Spectroscopy: To determine the maximum emission wavelength (λem) and the fluorescence quantum yield.

Data Presentation

The following table provides representative data for a synthesized unsymmetrical squaraine dye. Actual values will vary depending on the specific heterocyclic precursors used.

| Parameter | Representative Value |

| Yield | 30-50% |

| Appearance | Dark blue or green solid |

| λmax (in DCM) | 650 - 750 nm |

| Molar Extinction Coefficient (ε) | > 100,000 M⁻¹cm⁻¹ |

| λem (in DCM) | 670 - 780 nm |

| Solubility | Good in DCM, Chloroform, DMSO |

Troubleshooting and Expert Insights

-

Low Yields: Low yields can be due to incomplete reactions, side reactions (such as hydrolysis of the squarate), or product loss during purification.[6] Ensure anhydrous conditions are maintained throughout the synthesis. The use of microwave irradiation has been reported to reduce reaction times and improve yields in some cases.[5]

-

Purification Challenges: Some squaraine dyes may exhibit strong adsorption to silica gel, leading to streaking and poor separation during column chromatography. In such cases, using a different stationary phase like alumina or employing reverse-phase chromatography may be beneficial.

-

Regioselectivity: During the second condensation step, there is a possibility of forming the 1,2-condensation byproduct along with the desired 1,3-condensation product.[2] The reaction conditions, particularly the solvent and temperature, can influence the regioselectivity. The 1,3-isomer is generally the thermodynamically more stable product.

Conclusion

The use of this compound offers a strategic and efficient pathway for the synthesis of unsymmetrical squaraine dyes. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and purify these valuable compounds for their specific applications in drug development, biomedical imaging, and beyond. The inherent tunability of the squaraine scaffold, coupled with a robust synthetic methodology, ensures its continued prominence as a key player in the development of advanced functional dyes.

References

- 1. mdpi.com [mdpi.com]

- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, spectroscopic characterization and photophysical study of dicyanomethylene-substituted squaraine dyes [comptes-rendus.academie-sciences.fr]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. benchchem.com [benchchem.com]

- 7. NIR squaraine dyes for dual colorimetric and fluorescent determination of Fe3+, Cu2+, and Hg2+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogen functionalized D–A–D-type unsymmetrical squaraine dyes for dye-sensitized solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00277B [pubs.rsc.org]

Application Notes & Protocols: A Detailed Guide to Condensation Reactions with Di-tert-butyl Squarate

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for conducting condensation reactions with di-tert-butyl squarate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the critical causality behind experimental choices. We will explore the unique reactivity of di-tert-butyl squarate, addressing the challenges and opportunities presented by its sterically hindered nature. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure both technical accuracy and field-proven insights.

Introduction: The Unique Chemistry of Di-tert-butyl Squarate

Squaraine dyes and squaramides are classes of organic molecules with significant applications in biomedical imaging, photodynamic therapy, and materials science, owing to their intense and narrow absorption bands in the near-infrared region.[1][2][3] The synthesis of these valuable compounds often proceeds through the condensation of a squaric acid derivative with a suitable nucleophile, typically a primary or secondary amine.

Di-tert-butyl squarate presents a unique set of challenges and advantages as a starting material. The bulky tert-butyl groups significantly hinder the approach of nucleophiles to the electrophilic carbons of the cyclobutenedione core.[1] This steric hindrance leads to slower reaction rates and potentially lower yields compared to less hindered analogues like diethyl or di-n-butyl squarate.[1] However, this reduced reactivity can also be advantageous, allowing for more controlled or selective reactions in certain contexts. Understanding and overcoming the steric challenge is paramount to successfully employing di-tert-butyl squarate in synthesis.

This guide will provide a robust, step-by-step protocol for a typical condensation reaction, with a focus on the synthesis of a symmetrical squaraine dye. The principles and techniques discussed can be adapted for the synthesis of unsymmetrical squaraines and other squaric acid derivatives.

Reaction Mechanism and Rationale

The condensation reaction between di-tert-butyl squarate and an amine proceeds via a nucleophilic substitution mechanism. The key steps are illustrated in the diagram below.

Figure 1: Generalized mechanism for the formation of a symmetrical squaraine dye from di-tert-butyl squarate.

The reaction is typically performed at elevated temperatures to overcome the activation energy barrier, which is heightened by the steric hindrance of the tert-butyl groups. A crucial aspect of this synthesis is the removal of the tert-butanol (t-BuOH) byproduct.[2] According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products. This is most effectively achieved through azeotropic distillation, for which a Dean-Stark apparatus is employed.

Experimental Protocol: Synthesis of a Symmetrical Squaraine Dye

This protocol details the synthesis of a symmetrical squaraine dye from di-tert-butyl squarate and a generic electron-rich amine (e.g., an N,N-dialkylaniline or an indolenine derivative).

Materials and Reagents

| Reagent/Material | Quantity | Purpose |

| Di-tert-butyl squarate | 1.0 eq | Electrophile |

| Amine Nucleophile | 2.0 - 2.2 eq | Nucleophile |

| n-Butanol | Solvent | |

| Toluene | Co-solvent for azeotrope | |

| Anhydrous Sodium Sulfate | As needed | Drying agent |

| Silica Gel (230-400 mesh) | As needed | Stationary phase for chromatography |

| Hexane | As needed | Eluent for chromatography |

| Ethyl Acetate | As needed | Eluent for chromatography |

Equipment

-

Round-bottom flask (appropriate size)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon inlet

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Procedure

Figure 2: A step-by-step experimental workflow for the synthesis of a symmetrical squaraine dye.

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl squarate (1.0 eq) and the amine nucleophile (2.0 - 2.2 eq).

-

Add a 1:1 (v/v) mixture of n-butanol and toluene. The reaction volume should be sufficient to allow for efficient stirring and reflux.

-

Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Ensure the system is under an inert atmosphere (Nitrogen or Argon).

-

-

Reaction:

-

Heat the reaction mixture to a vigorous reflux using a heating mantle. The azeotropic removal of tert-butanol and water will begin, with the condensed liquids collecting in the Dean-Stark trap.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the di-tert-butyl squarate spot and the appearance of a new, typically colored, product spot will indicate reaction progression.

-

Due to the steric hindrance of the di-tert-butyl squarate, expect longer reaction times compared to reactions with less hindered squarates. The reaction may require refluxing for 12-24 hours.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the solvents (n-butanol and toluene) under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically a dark-colored solid or oil. Purify the crude material by column chromatography on silica gel.

-

A solvent system of hexane and ethyl acetate is commonly used for elution. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.

-

Collect the fractions containing the desired squaraine dye, monitoring the separation by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

-

Characterization

The synthesized squaraine dye should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

UV-Vis Spectroscopy: To determine the absorption maximum (λmax) and molar absorptivity (ε).

-

FT-IR Spectroscopy: To identify characteristic functional groups.

Troubleshooting and Key Considerations

-

Low Yield: The primary challenge with di-tert-butyl squarate is achieving high yields.[1] Ensure the reaction goes to completion by extending the reflux time. Anhydrous conditions are critical to prevent hydrolysis of the squarate starting material.

-

Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the amine nucleophile. Ensure the reflux temperature is adequate for the azeotropic removal of tert-butanol.

-

Purification Difficulties: Squaraine dyes can sometimes streak on silica gel columns. Pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve separation.

Conclusion

The condensation reaction with di-tert-butyl squarate, while presenting challenges due to steric hindrance, is a viable route for the synthesis of squaraine dyes and related compounds. By employing more forcing reaction conditions, particularly elevated temperatures and efficient azeotropic removal of byproducts, these synthetic hurdles can be overcome. This guide provides a foundational protocol and the underlying scientific principles to enable researchers to successfully utilize di-tert-butyl squarate in their synthetic endeavors, paving the way for the development of novel functional molecules for a wide range of applications.

References

Introduction: The Emergence of Squaric Acid Derivatives in Peptide Science

An In-Depth Guide to the Application of 3,4-di(tert-butoxy)-3-cyclobutene-1,2-dione in Peptide Chemistry

In the landscape of peptide chemistry and drug development, the need for robust, selective, and versatile molecular tools is paramount. Peptides, while offering high target selectivity and safety, often suffer from poor structural stability and susceptibility to proteolytic degradation. Chemical modification is a key strategy to overcome these limitations. Among the reagents utilized for such modifications, derivatives of squaric acid have emerged as powerful and versatile building blocks.

This compound, a dialkyl ester of squaric acid, stands out for its unique reactivity profile. Squaric acid itself is a fascinating four-membered oxocarbon compound possessing pseudo-aromatic character, which contributes to the unique reactivity of its derivatives.[1][2] Diesters of squaric acid, such as the di-tert-butoxy variant, exhibit remarkable chemoselectivity, reacting preferentially with primary amines over other common biological nucleophiles like thiols and hydroxyl groups.[3][4] This selectivity makes them exceptionally well-suited for the precise modification of peptides and proteins, which are rich in various functional groups.

This guide provides a comprehensive overview of the core applications of this compound in peptide chemistry, including its use as a linker for bioconjugation, a reagent for stabilizing peptide secondary structures through "stapling," and a building block for novel peptidomimetics. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Fundamental Chemistry of Squaric Acid Diester Reactions

Mechanism of Action: A Controllable Two-Step Process

The utility of this compound in peptide chemistry is rooted in its sequential and highly controllable reaction with amines. The process occurs via a two-step nucleophilic addition-elimination mechanism.[5][6]

-

First Substitution: A primary amine, such as the ε-amino group of a lysine residue or the N-terminal α-amino group of a peptide, attacks one of the electrophilic vinylic carbons of the cyclobutene ring. This leads to the displacement of a tert-butoxy leaving group, forming a stable monoamide-monoester intermediate, also known as a squaramate ester.

-

Second Substitution: This squaramate ester is significantly less reactive than the parent diester.[4][5][6] This crucial feature allows for its isolation or for the controlled introduction of a second, different amine. The second amine attacks the remaining vinylic carbon, displacing the second tert-butoxy group to form a highly stable, and potentially asymmetric, squaric acid diamide.

The stability of the final squaramide linkage is a key advantage; it is resistant to harsh conditions, including the strong acidic environments typically used to cleave peptides from solid-phase synthesis resins.[3]

Caption: Reaction mechanism of di-tert-butyl squarate with amines.

Part 2: Peptide Stapling for Enhanced Structural Stability

Peptide stapling involves creating a covalent cross-link between two amino acid side chains to lock the peptide into a specific secondary structure, most commonly an α-helix. This conformational reinforcement can dramatically increase a peptide's binding affinity, resistance to enzymatic degradation, and ability to penetrate cell membranes.

Squaramide Staples: A Hydrophilic Alternative

Squaric acid esters have been successfully employed as bifunctional reagents for peptide stapling.[3] The reaction cross-links two amine-containing residues, such as lysine or ornithine, at defined positions within the peptide sequence. A key advantage of the squaramide staple is its relative hydrophilicity compared to traditional all-hydrocarbon staples, which can improve the solubility and pharmacokinetic properties of the resulting peptide.[3] This entire process can be conveniently performed on-resin during standard solid-phase peptide synthesis (SPPS).[3]

Caption: Workflow for on-resin peptide stapling.

Protocol: On-Resin Squaramide Stapling of a Model Peptide

This protocol describes the stapling of a model 20-mer peptide containing two lysine residues at positions i and i+7.

1. Peptide Synthesis:

-

Synthesize the peptide sequence on a Rink Amide resin using standard Fmoc-SPPS chemistry. The sequence should incorporate Fmoc-Lys(Mtt)-OH at the desired stapling positions.

-

After chain assembly, selectively deprotect the Mtt groups using 1% TFA in DCM (5 x 2 min washes), leaving other protecting groups intact.

-

Wash the resin thoroughly with DCM, followed by NMP.

2. Stapling Reaction:

-

Prepare a solution of this compound (5 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (10 equivalents) in a 1:1 mixture of NMP/DCM.

-

Add the solution to the resin and shake at room temperature for 12-24 hours.

-

Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

3. Cleavage and Purification:

-

Wash the resin with NMP and DCM and dry under vacuum.

-

Cleave the stapled peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the stapled peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

4. Characterization:

-

Confirm the mass of the purified peptide using ESI-MS or MALDI-TOF MS.

-

Assess the increase in α-helicity by comparing the circular dichroism (CD) spectra of the stapled and unstapled peptides in a buffer solution (e.g., 50 mM phosphate buffer, pH 7.4).

| Peptide Status | Molecular Weight (Expected) | Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹) | % Helicity (Calculated) |

| Unstapled (Linear) | 2350.7 Da | -4,500 | ~12% |

| Squaramide-Stapled | 2462.8 Da | -15,000 | ~45% |

Part 3: Versatile Ligation via Peptide-Protein Conjugation

The conjugation of peptides to larger molecules like proteins or polyethylene glycol (PEG) is a cornerstone of drug delivery and diagnostics. Squaric acid chemistry provides an efficient method for this ligation, creating stable linkages with high selectivity.[5][7] The process typically involves two steps: activation of the first molecule and subsequent conjugation to the second.[8]

Caption: General workflow for peptide-protein conjugation.

Protocol 1: Synthesis and Purification of a Peptide-Squaramate Monoester

This protocol details the "activation" of a peptide containing a single primary amine for subsequent conjugation.

1. Materials:

-

Peptide with a single free amine (e.g., N-terminal or a single Lys) (1 equivalent).

-

This compound (3-5 equivalents).

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.5.

-

Organic Co-solvent: Dimethylformamide (DMF) or Acetonitrile (ACN).

2. Reaction Procedure:

-

Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL. If solubility is an issue, add a minimal amount of co-solvent (e.g., 10-20% v/v).

-

Dissolve the di-tert-butyl squarate in the co-solvent.

-

Add the squarate solution dropwise to the stirring peptide solution.

-

Allow the reaction to proceed at room temperature for 4-6 hours.